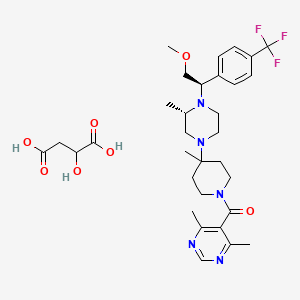

Maléate de Vicriviroc

Vue d'ensemble

Description

Applications De Recherche Scientifique

Vicriviroc Malate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of CCR5 inhibitors.

Biology: Investigated for its role in inhibiting HIV-1 entry into cells.

Medicine: Explored as a potential therapeutic agent for HIV-1 treatment.

Industry: Utilized in the development of new antiviral drugs and formulations

Mécanisme D'action

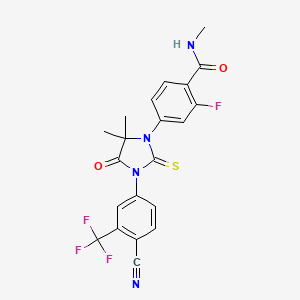

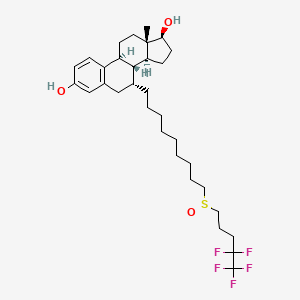

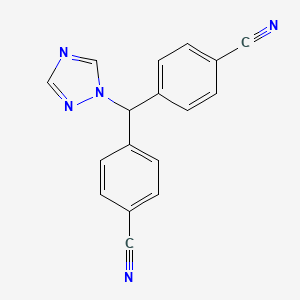

Vicriviroc Malate, also known as “1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate” or “Vicriviroc (Malate)”, is a potent CCR5 antagonist . It is currently in clinical trials for the management of HIV-1 .

Target of Action

The primary target of Vicriviroc Malate is the C-C chemokine receptor type 5 (CCR5) . CCR5 is a protein on the surface of white blood cells involved in the immune system. It is utilized by HIV-1 to enter and infect host cells .

Mode of Action

Vicriviroc Malate acts as a noncompetitive allosteric antagonist of CCR5 . It binds to a hydrophobic pocket between transmembrane helices near the extracellular side of the CCR5 receptor . This binding induces a conformational change in the protein, preventing the binding of gp120, a glycoprotein on the HIV-1 virus, to CCR5 . This effectively blocks the entry of HIV-1 into the cell .

Biochemical Pathways

By inhibiting the interaction of HIV-1 with CCR5, Vicriviroc Malate disrupts the initial stages of the HIV-1 life cycle . This prevents the virus from entering the cell and replicating, thereby reducing the viral load and slowing the progression of the disease.

Pharmacokinetics

Vicriviroc Malate is orally administered and is effective at nanomolar concentrations . It is metabolized primarily by the CYP3A4 system .

Analyse Biochimique

Biochemical Properties

Vicriviroc Malate inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells . It noncompetitively binds to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This allosteric antagonism causes a conformational change in the protein, preventing binding of gp120 to CCR5 .

Cellular Effects

Vicriviroc Malate has shown to inhibit the initial stages of the virus life cycle . It inhibits MIP-1α induced migration of Ba/F3 cells stably expressing recombinant human CCR5, with an IC50 of 0.91 nM . It also inhibits intracellular calcium release induced by the ligand RANTES in U-87-CCR5 cells, with an IC50 of 16 nM .

Molecular Mechanism

The molecular mechanism of Vicriviroc Malate involves its action as a once-daily oral inhibitor of CCR5 . It noncompetitively binds to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This allosteric antagonism causes a conformational change in the protein, preventing binding of gp120 to CCR5 . This prevents the entry of HIV into the cell .

Temporal Effects in Laboratory Settings

Vicriviroc Malate has demonstrated a significant decrease of HIV RNA in R5-infected subjects over time . The mean decline from baseline of HIV RNA achieved 1.5 log10 or greater in all treatment groups in a 14-day monotherapy trial in HIV-infected adults .

Metabolic Pathways

Vicriviroc Malate is metabolized primarily by the CYP3A4 system

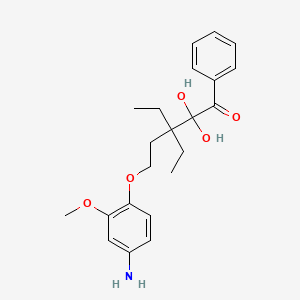

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du maléate de vicriviroc implique plusieurs étapes, commençant par la préparation du noyau pyrimidinique. Les étapes clés comprennent :

- Formation du cycle pyrimidinique par une réaction de condensation.

- Introduction du groupe trifluorométhylphényle par une réaction de substitution nucléophile.

- Fixation des cycles pipérazine et pipéridine par formation de liaison amide .

Méthodes de production industrielle : La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend :

- Utilisation de matières premières de haute pureté.

- Conditions de réaction contrôlées telles que la température, la pression et le pH.

- Étapes de purification comprenant la cristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le maléate de vicriviroc subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent conduire à la formation de produits désalkylés.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle et les nucléophiles sont utilisés dans des conditions basiques ou acides.

Principaux produits :

Oxydation : Dérivés hydroxylés.

Réduction : Produits désalkylés.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier le comportement des inhibiteurs du CCR5.

Biologie : Etudié pour son rôle dans l'inhibition de l'entrée du VIH-1 dans les cellules.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du VIH-1.

Industrie : Utilisé dans le développement de nouveaux médicaments antiviraux et de nouvelles formulations

5. Mécanisme d'action

Le this compound exerce ses effets en se liant de manière non compétitive à une poche hydrophobe située entre les hélices transmembranaires près de la surface extracellulaire du récepteur CCR5. Cet antagonisme allostérique provoque un changement conformationnel dans la protéine, empêchant la liaison du gp120 au CCR5. En conséquence, l'entrée du VIH dans la cellule est bloquée .

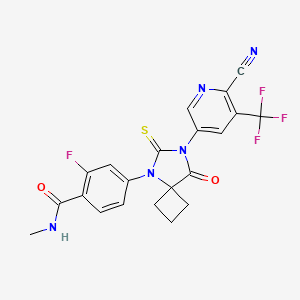

Composés similaires :

Maraviroc : Un autre antagoniste du CCR5 utilisé dans le traitement du VIH-1.

Aplaviroc : Un inhibiteur du CCR5 avec un mécanisme d'action similaire.

Comparaison :

This compound contre Maraviroc : Les deux composés inhibent le CCR5, mais le this compound a montré une sélectivité et une puissance plus élevées dans certaines études.

This compound contre Aplaviroc : Bien que les deux soient des inhibiteurs du CCR5, le this compound présente une meilleure biodisponibilité orale et une meilleure pénétration du système nerveux central.

Le this compound se distingue par sa haute sélectivité, sa puissance et ses propriétés pharmacocinétiques favorables, ce qui en fait un candidat prometteur pour le traitement du VIH-1 .

Comparaison Avec Des Composés Similaires

Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.

Aplaviroc: A CCR5 inhibitor with a similar mechanism of action.

Comparison:

Vicriviroc Malate vs. Maraviroc: Both compounds inhibit CCR5, but Vicriviroc Malate has shown higher selectivity and potency in some studies.

Vicriviroc Malate vs. Aplaviroc: While both are CCR5 inhibitors, Vicriviroc Malate has better oral bioavailability and central nervous system penetration.

Vicriviroc Malate stands out due to its high selectivity, potency, and favorable pharmacokinetic properties, making it a promising candidate for HIV-1 treatment .

Propriétés

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9)/t19-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJIGHNTROUVLT-RIAYWLAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

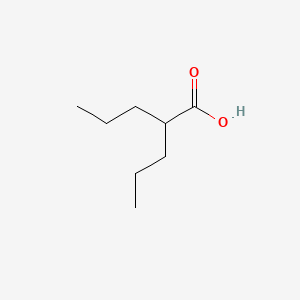

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436815 | |

| Record name | Vicriviroc Malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541503-81-5 | |

| Record name | Vicriviroc Malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.